An In-depth Technical Guide to Tris(4-methoxyphenyl)phosphine (CAS: 855-38-9)
An In-depth Technical Guide to Tris(4-methoxyphenyl)phosphine (CAS: 855-38-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-methoxyphenyl)phosphine, with CAS number 855-38-9, is an electron-rich triarylphosphine ligand pivotal in the field of organic synthesis and organometallic chemistry. Its unique electronic and steric properties make it a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and application in key catalytic reactions, and essential safety information.
Chemical and Physical Properties
Tris(4-methoxyphenyl)phosphine is a white crystalline solid at room temperature.[1] Its electron-donating methoxy (B1213986) groups enhance the electron density on the phosphorus atom, which in turn influences the reactivity of the metal center it coordinates to. This property is crucial for its efficacy in catalytic cycles.[2]
Table 1: Physical and Chemical Properties of Tris(4-methoxyphenyl)phosphine
| Property | Value | Reference(s) |
| CAS Number | 855-38-9 | [1][3] |
| Molecular Formula | C₂₁H₂₁O₃P | [1][3] |
| Molecular Weight | 352.36 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 131-134 °C | |
| Solubility | Insoluble in water; soluble in various organic solvents. | |
| IUPAC Name | Tris(4-methoxyphenyl)phosphane | [3] |
| Synonyms | Tris(p-anisyl)phosphine, Trianisylphosphine | [4] |
Spectroscopic Data
The structural identity and purity of Tris(4-methoxyphenyl)phosphine can be confirmed through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for Tris(4-methoxyphenyl)phosphine
| Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8 ppm) and the aromatic protons (multiplets, ~6.9 and ~7.2 ppm) are characteristic. | [5][6] |
| ¹³C NMR | Resonances for the methoxy carbon, and the aromatic carbons, including the carbon directly bonded to phosphorus which shows coupling. | [3][7] |
| ³¹P NMR | A single resonance is typically observed, with a chemical shift that can vary depending on the solvent and referencing. | [3][5] |
| FT-IR | Characteristic peaks for C-O stretching of the methoxy group, P-C stretching, and aromatic C-H and C=C stretching. | [3] |
| Mass Spec. | The molecular ion peak [M]⁺ is observed at m/z 352. Fragmentation patterns can provide further structural information. | [3][8] |
Experimental Protocols
Synthesis of Tris(4-methoxyphenyl)phosphine
A common and effective method for the synthesis of triarylphosphines is the reaction of a Grignard reagent with phosphorus trichloride (B1173362).[9][10]
Experimental Workflow for Synthesis
Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 4-bromoanisole (B123540) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently refluxed until the magnesium is consumed.
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in anhydrous THF is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield Tris(4-methoxyphenyl)phosphine as a white solid.
-
Characterization: The identity and purity of the synthesized compound are confirmed by ¹H NMR, ³¹P NMR, and melting point determination.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Tris(4-methoxyphenyl)phosphine is a versatile ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
General Catalytic Cycle
3.2.1. Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[11][12]
Protocol:
-
In a reaction vessel, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and Tris(4-methoxyphenyl)phosphine (2-4 mol%) are combined.
-
A base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) and a suitable solvent (e.g., toluene (B28343), dioxane, or a mixture with water) are added.
-
The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.
3.2.2. Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene.[13][14]
Protocol:
-
To a mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and Tris(4-methoxyphenyl)phosphine (2-4 mol%) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is added a base (e.g., triethylamine (B128534) or K₂CO₃, 1.5 mmol).
-
The reaction vessel is sealed and heated under an inert atmosphere.
-
Upon completion, the mixture is cooled, filtered to remove the precipitated salts, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent, washed with water, dried, and the product is purified by chromatography or recrystallization.
3.2.3. Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond between an aryl halide and an amine.[15][16]
Protocol:
-
An oven-dried reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Tris(4-methoxyphenyl)phosphine (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the tube is sealed.
-
The mixture is heated with stirring for the required time.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is dried, concentrated, and purified by column chromatography.
Safety and Handling
Tris(4-methoxyphenyl)phosphine is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: Hazard and Safety Information for Tris(4-methoxyphenyl)phosphine
| Hazard Statement | Precautionary Statement | PPE |
| H315: Causes skin irritation. | P261: Avoid breathing dust. | Safety glasses, gloves, lab coat. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
Tris(4-methoxyphenyl)phosphine is a valuable and versatile ligand in modern organic synthesis. Its electron-rich nature makes it particularly effective in facilitating key steps in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of a wide range of complex molecules. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical reagent.
References
- 1. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. Tris(4-methoxyphenyl)phosphine | Trianisylphosphine | C21H21O3P - Ereztech [ereztech.com]
- 5. rsc.org [rsc.org]
- 6. Tris(4-methoxyphenyl)phosphine(855-38-9) 1H NMR spectrum [chemicalbook.com]
- 7. Tris(4-methoxyphenyl)phosphine(855-38-9) 13C NMR [m.chemicalbook.com]
- 8. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]
- 9. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
